Asterin
Description
Contextualization within Natural Products Chemistry.
Natural products chemistry focuses on compounds isolated from natural sources, which often exhibit diverse and potent biological activities. These compounds serve as valuable leads for drug discovery and provide insights into biological processes. Asterin fits squarely within this domain, having been initially isolated from the roots of the plant Aster tataricus L.f., a species traditionally used in Chinese medicine scribd.comnih.govresearchgate.net. The isolation and structural elucidation of this compound marked it as a novel natural product with distinct chemical features scribd.com. Its classification as a cyclopeptide, specifically a macrocyclic peptide, places it within a group of natural products known for their constrained structures and often potent biological effects nih.govnih.gov. The presence of unusual amino acid residues, such as dichlorinated proline, further distinguishes this compound within the landscape of natural products windows.net. While initially believed to be solely plant-derived, later research revealed a symbiotic relationship wherein an endophytic fungus, Cyanodermella asteris, living within A. tataricus, is the true producer of this compound and other related astins nih.govnih.govuni.lu. This discovery has significant implications for understanding the biosynthesis of these compounds and exploring alternative production methods.
Academic Significance and Research Trajectory of this compound.
The academic significance of this compound stems from its unique chemical structure and its demonstrated biological activities, particularly its anti-inflammatory and anti-cancer properties nih.govinvivochem.cn. These activities have driven research to understand its mechanisms of action and potential therapeutic applications. A key research finding highlights this compound's specific inhibition of the cGAS-STING signaling pathway nih.govresearchgate.net. This pathway is a crucial component of the innate immune system, involved in detecting cytosolic DNA and triggering inflammatory responses and anti-tumor immunity nih.govresearchgate.net. Studies have shown that this compound can block the recruitment of IRF3 to the STING signalosome, thereby inhibiting the innate inflammatory response nih.govresearchgate.net. This specific interaction with the STING pathway has positioned this compound as a valuable tool for studying innate immunity and as a potential lead compound for research into autoimmune diseases and cancers nih.govresearchgate.net.
The research trajectory of this compound has evolved from its initial isolation and structural characterization to investigations into its biological activities, biosynthesis, and potential for biotechnological production. Early challenges in the chemical synthesis of astins due to their complex structures and low natural availability from the plant source spurred research into their biosynthetic origins windows.netnih.gov. The discovery of the fungal endophyte Cyanodermella asteris as the producer of astins represented a significant advancement, opening avenues for potential biotechnological production independent of plant cultivation nih.govuni.lu. Research has also identified other astin variants (e.g., Astin A, F, G, J, P) present in A. tataricus, suggesting a family of related compounds with potentially varying activities nih.goveasychem.org. The ongoing research aims to fully elucidate the biosynthetic pathway, explore the activities of other astin variants, and investigate the potential of this compound and its analogs for therapeutic development.
Detailed research findings regarding this compound's activity on the STING pathway include observations that this compound (Astin C) at a concentration of 10 μM for 6 hours significantly inhibits the expression of Ifnb mRNA induced by cGAS or STING in HEK293 cells nih.govresearchgate.net. Furthermore, the same concentration and exposure time in HEK293T cells and MEFs significantly impaired the interactions between STING and IRF3, as well as between STING and SCAP, and inhibited the aggregation of SCAP and IRF3 nih.govresearchgate.net. These findings provide specific molecular insights into how this compound modulates the STING pathway.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNONATNXDQJF-NAQCLLOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization of Asterin
Spectroscopic Methodologies for Elucidating Asterin Structure
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, has been instrumental in determining the planar structure of this compound. researchgate.netpnas.orgnih.govresearchgate.net By analyzing the chemical shifts, splitting patterns, and correlations observed in 1H and 13C NMR spectra, researchers can identify different types of protons and carbons in the molecule and deduce their connectivity. 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provide through-bond and through-space correlation information, allowing for the complete mapping of the carbon-hydrogen framework and the identification of neighboring amino acid residues within the cyclic peptide sequence. pnas.orgnih.gov
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for determining the accurate molecular weight of this compound and confirming its elemental composition (C25H33Cl2N5O6). pnas.orgnih.gov Fragmentation patterns observed in MS experiments can also provide valuable clues about the sequence of amino acids in the cyclic peptide by revealing characteristic fragment ions corresponding to cleavages of peptide bonds. pnas.org
Infrared (IR) spectroscopy is another technique that can be used to identify the presence of key functional groups within the this compound molecule, such as amide carbonyls (characteristic of peptide bonds), hydroxyl groups (from the serine residue and potentially the hydroxymethyl group), and C-Cl bonds. pageplace.de While specific IR data for this compound were not detailed in the provided information, IR spectroscopy is a standard tool in the structural characterization of organic compounds.
These spectroscopic methods are often used in combination to build a comprehensive picture of the molecular structure. The interpretation of the spectral data, especially for a complex cyclic peptide like this compound with unusual amino acid residues, requires expertise and often involves comparison with data from known compounds or predicted spectral data.
Determination of Absolute and Relative Stereochemistry of this compound
Determining the stereochemistry, both relative and absolute, is a critical step in fully characterizing a chiral molecule like this compound, which contains multiple stereogenic centers within its amino acid residues. Relative stereochemistry defines the spatial relationship between different stereocenters within the same molecule, while absolute stereochemistry assigns a specific configuration (like R or S) to each stereogenic center. unacademy.comslideshare.net
For this compound (Astin C), the absolute configuration was inferred through a combination of methods, including chiral amino acid analysis, NMR experiments, and comparison of measured optical rotation values with literature data. pnas.orgnih.gov Chiral amino acid analysis involves hydrolyzing the peptide into its constituent amino acids and then determining the absolute configuration of each individual amino acid using chiral separation techniques. This method helped confirm the presence and stereochemistry of amino acids like L-2-aminobutyric acid, beta-(R)-phenylalanine, and L-serine. pnas.org
Specific NMR experiments can also provide insights into relative stereochemistry, for instance, through the analysis of coupling constants and NOESY correlations, which indicate spatial proximity between protons. While detailed NMR data for stereochemical determination of this compound were not available in the provided snippets, such experiments are standard practice.
Comparison of the optical rotation of isolated this compound with known compounds or synthetic standards with established absolute configurations is another method used to infer stereochemistry. pnas.orgnih.gov
Computational Approaches in this compound Structural Analysis
Computational chemistry plays an increasingly important role in complementing experimental data for structural analysis and understanding the properties of molecules like this compound. apsnet.orgelifesciences.orgresearchgate.net
In the context of this compound, computational analysis has been utilized to study its interactions with biological targets, specifically the STING protein. researchgate.netscielo.org.bo In silico virtual simulation analysis has been employed to model the binding of this compound to the STING protein and predict the specific amino acid residues involved in this interaction. researchgate.netscielo.org.bo These studies provide valuable insights into the molecular basis of this compound's biological activity and can inform the design of analogues with improved properties.
Computational calculations can also be used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in structure elucidation and confirmation. researchgate.net Furthermore, computational methods can be used to explore the conformational space of cyclic peptides like this compound, helping to understand their three-dimensional structure in solution or when bound to a target. researchgate.net While specific details of computational studies focused solely on the structural analysis of free this compound were not extensively provided, the application of computational methods in related studies highlights their potential in understanding the structural characteristics and behavior of this molecule.
Computational approaches can also contribute to the determination of absolute configuration, particularly when experimental data are challenging to obtain or interpret. researchgate.net By calculating properties like electronic circular dichroism (ECD) spectra for different stereoisomers and comparing them with experimental ECD data, the absolute configuration can be assigned.
Table 1: Spectroscopic Methods Used in this compound Structure Elucidation
| Spectroscopic Method | Information Provided | Application to this compound (Astin C) |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, functional groups, relative stereochemistry, 3D structure (2D NMR) | Primary method for determining planar structure and aiding in stereochemistry determination. researchgate.netpnas.orgnih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns (peptide sequence) | Used to confirm molecular formula and gain insights into amino acid sequence. pnas.orgnih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, O-H, C-Cl) | Used for identifying key functional groups present in the molecule. pageplace.de |
| Optical Rotation | Optical activity, inference of absolute configuration (by comparison) | Used in conjunction with other methods to infer absolute configuration. pnas.orgnih.gov |
Biosynthetic Pathways and Natural Occurrence of Asterin
Biological Sources and Isolation Origins of Asterin.
This compound was first isolated from the roots and rhizomes of the flowering plant Aster tataricus L.f., a perennial herb traditionally used in Chinese medicine. pnas.orgbiooekonomie.demedchemexpress.com However, subsequent studies demonstrated that the plant itself does not produce astins directly. biooekonomie.de The actual producers are fungal endophytes residing within the plant tissues. pnas.orgnih.govnih.gov
Endophytic Fungal Production (e.g., Cyanodermella asteris).
Research has identified the fungal endophyte Cyanodermella asteris, isolated from the inflorescences of Aster tataricus, as a key producer of astins, including this compound (Astin C). pnas.orgnih.govnih.govnih.gov Axenic cultures of C. asteris have been shown to produce astin variants, such as astin C, F, and G. pnas.orgnih.gov This discovery was significant as it allowed for the production of astins in a controlled biotechnological setting, independent of the plant itself. pnas.orgnih.govnih.gov Studies comparing astin C production in planktonic and immobilized cultures of C. asteris have shown that immobilized cultures can yield a significant increase in astin C production and biomass. nih.govresearchgate.net
Here is a table summarizing astin C production in different C. asteris culture conditions:
| Culture Condition | Astin C Yield (mg/g) | Biomass Increase (%) |
| Planktonic | 0.16 (from A. tataricus extraction) researchgate.net | - |
| Immobilized | 0.89 researchgate.net | 39 researchgate.net |
Enzymatic Machinery and Gene Cluster Identification in this compound Biosynthesis.
The biosynthesis of astins, including this compound, is hypothesized to occur via a nonribosomal peptide synthetase (NRPS) biosynthetic pathway. pnas.orgnih.govnih.gov NRPSs are large multimodular enzymes found predominantly in bacteria and fungi that catalyze the synthesis of peptides using a thiotemplate mechanism. nih.gov
Researchers have identified the astin biosynthetic gene cluster (ast BGC) in the genome of Cyanodermella asteris. pnas.orgnih.govnih.gov This gene cluster spans approximately 50 kilobase pairs and consists of 13 distinct genes. nih.gov In silico analysis of the NRPS adenylation (A) domains and predicted gene functions within the ast BGC has allowed for the deduction of a biosynthesis model. nih.gov The NRPS enzyme AstN is proposed to assemble five building blocks into a macrocyclic pentapeptide. nih.gov Other genes within the cluster are suggested to have functions in transcriptional regulation (AstM, X), transportation (AstO, T, W), and the biosynthesis of astin building blocks (AstR, P), such as L-2-aminobutyric acid (2Abu) and β-(R)-phenylalanine (βPhe). nih.gov
Here is a table summarizing proposed gene functions within the ast BGC:
| Gene | Proposed Function |
| AstN | Nonribosomal peptide synthetase (NRPS) for assembling pentapeptide nih.gov |
| AstM, AstX | Transcriptional regulation nih.gov |
| AstO, AstT, AstW | Transportation nih.gov |
| AstR, AstP | Biosynthesis of astin building blocks (e.g., 2Abu, βPhe) nih.gov |
Regulatory Mechanisms of this compound Biogenesis.
The regulation of this compound biogenesis appears to involve a complex interplay between the fungal endophyte Cyanodermella asteris and its host plant Aster tataricus. While the core biosynthetic machinery resides within the fungus, the plant environment influences the production profile of astin variants. pnas.orgnih.govnih.gov
The striking differences in the astin variants produced by axenic fungal cultures (primarily astin C, F, and G) compared to those found in the host plant (including astin A) suggest that plant-derived signals or enzymes are necessary for the synthesis of certain astins. pnas.orgnih.govnih.gov This indicates a symbiotic cross-species biosynthesis pathway where regulatory mechanisms within the plant host trigger or modulate the fungal biosynthetic machinery to produce specific astin derivatives. pnas.orgnih.govnih.gov Further research is needed to fully elucidate the specific molecular signals and regulatory pathways involved in this symbiotic biogenesis of astins.
Chemical Synthesis and Derivatization Strategies for Asterin
Total Synthesis Approaches for Asterin
The total synthesis of Astins is a complex undertaking primarily due to the difficulty associated with the macrocyclization step and the stereoselective introduction of unusual amino acid residues. A key achievement in this area is the first total synthesis of Astin G, a member of the Astin family. researchgate.net
This synthesis provided a foundational model for constructing the core macrocycle of the Astin family. The strategy involved the solution-phase synthesis of a linear pentapeptide precursor, followed by a challenging macrocyclization step to form the 16-membered ring. The synthesis of Astin G was particularly notable as it established a viable pathway that could be adapted for the synthesis of other Astins containing the chemically sensitive 3,4-dichloroproline unit. researchgate.net The general approach underscores the importance of carefully selecting coupling reagents and cyclization conditions to favor the desired intramolecular reaction over intermolecular polymerization.
Key challenges in the total synthesis of Astins include:
Macrocyclization: The formation of the 16-membered ring from a linear peptide precursor is often a low-yielding step due to competing oligomerization reactions.
Stereocontrol: The synthesis requires precise control over the stereochemistry of multiple chiral centers, including those of the non-standard amino acids.
Synthesis of Non-proteinogenic Amino Acids: The building blocks, such as β-phenylalanine, α-aminobutyric acid, and substituted prolines, must be synthesized in their enantiomerically pure forms. researchgate.net
Semisynthetic and Chemical Modification Strategies of this compound
While the total synthesis of Astins has been a significant achievement, semisynthetic and chemical modifications of the natural scaffold are essential for structure-activity relationship (SAR) studies. However, detailed literature specifically describing the chemical transformations such as oxidation, reduction, substitution, and rearrangement of the natural Astin core is not widely available. The following sections provide a general overview of what these modifications would entail for a cyclic peptide like Astin.
Reduction reactions could potentially target the amide bonds within the peptide backbone, although this is a challenging transformation that requires harsh reducing agents like lithium aluminum hydride, which would likely lead to the cleavage of the macrocycle. youtube.com More selective reductions are not commonly reported for the modification of the peptide backbone in this manner.
The functional groups on the amino acid side chains of Astin could be sites for nucleophilic or electrophilic substitution. The hydroxyl group of threonine, for example, could act as a nucleophile in reactions such as acylation or alkylation to introduce new functional groups.
Electrophilic aromatic substitution could theoretically be performed on the phenyl ring of the β-phenylalanine residue. chemistrytalk.orgresearchgate.netmasterorganicchemistry.com Reactions such as nitration or halogenation would introduce substituents onto the aromatic ring, which could modulate the electronic properties and steric profile of the molecule. However, the conditions required for these reactions are often harsh and may not be compatible with the sensitive peptide backbone.
Studies on the hydrolytic stability of the amide bonds in the Astin macrocycle would be important to understand its metabolic fate. The rate of cleavage would likely be influenced by the local steric and electronic environment of each amide bond. The presence of the cis-peptide bond involving the dichloroproline residue might confer a different susceptibility to hydrolysis compared to the other trans-amide bonds.
Rearrangement reactions are less common in the context of modifying a stable cyclic peptide scaffold like Astin and are not reported in the available literature.
Development of Novel Synthetic Analogues of this compound
The development of novel synthetic analogues of Astins has been a more common strategy to explore the SAR of this class of compounds. These efforts have primarily focused on the substitution of the natural amino acid residues with other proteinogenic or non-proteinogenic amino acids. nih.govnih.gov
One study focused on the design and synthesis of seventeen analogues of Astin C to investigate their immunosuppressive activity. nih.gov These analogues were synthesized using solid-phase peptide synthesis, and the modifications included the introduction of D-amino acids, hydrophobic long-chain alkyl substituents, and aryl substituents. The results indicated that analogues with D-amino acid residues and hydrophobic or aryl substituents exhibited better activity than those with hydrophilic or short-chain alkyl substituents. nih.gov Crucially, analogues lacking the cis-3,4-dichlorinated proline showed no immunosuppressive activity, highlighting the importance of this residue for the biological function of Astin C. nih.gov
Another study aimed at understanding the conformational properties influencing the antitumor activity of Astins synthesized new related cyclopeptides. nih.gov These analogues incorporated non-proteinogenic amino acid residues such as α-aminoisobutyric acid (Aib), α-aminobutyric acid (Abu), and (S)-β³-homophenylalanine ((S)β³-hPhe), as well as a peptide bond surrogate (-SO₂-NH-). nih.gov These modifications were designed to alter the conformational flexibility and hydrogen bonding patterns of the cyclopeptide backbone.
| Analogue Type | Modification Strategy | Key Findings | Reference |
|---|---|---|---|
| Astin C Analogues | Amino acid substitution (solid-phase synthesis) | D-amino acid residues and hydrophobic/aryl substituents improved immunosuppressive activity. The cis-3,4-dichlorinated proline was essential for activity. | nih.gov |
| Antitumour Astin Analogues | Incorporation of non-proteinogenic amino acids (Aib, Abu, (S)β³-hPhe) and a peptide bond surrogate (-SO₂-NH-) | Aimed to modify conformational properties to understand the structural basis of antitumour activity. | nih.gov |
Structure Activity Relationship Sar Studies of Asterin
Correlation of Asterin Structural Modifications with Biological Potency.
Extensive SAR studies have been conducted on various astins (Astins A-I) to understand and potentially enhance their natural antitumoral properties and antineoplastic activities researchgate.net. These studies involve synthesizing new astin-related cyclopeptides with deliberate structural variations to observe the impact on biological potency researchgate.net.
Modifications have included altering the non-proteinogenic amino acid residues present in the cyclic structure, such as the incorporation of Aib, Abu, and beta3-hPhe researchgate.net. The introduction of peptide bond surrogates, like the -SO2-NH- group, has also been explored to investigate their influence on conformation and bioactivity researchgate.net. Research indicates that only astins retaining the cyclic backbone and the cis-dichlorinated proline residue demonstrate significant antineoplastic activity researchgate.net. This highlights the crucial contribution of these specific elements to the molecule's potency. Studies comparing different astin variants suggest that certain modifications can lead to increased bioactivity compared to naturally occurring forms like astin C nih.gov. Analyzing the conformation of these synthesized analogues using techniques such as crystal-state X-ray diffraction analysis and solution NMR helps in correlating the three-dimensional structure with the observed biological activity researchgate.net.
The following table summarizes some key structural features and their observed correlation with biological activity:
| Structural Feature | Observed Correlation with Biological Activity (Antineoplastic) | References |
| Cyclic backbone | Essential for activity; linear forms are inactive. | nih.govresearchgate.net |
| Beta,gamma-dichlorinated proline | Essential for activity. | researchgate.net |
| Cis conformation in a peptide bond | Important for activity. | researchgate.net |
| Conformational Flexibility | Closely linked to biological activity. | nih.govnih.gov |
In Silico Modeling and Quantitative Structure-Activity Relationships (QSAR) for this compound.
In silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools in drug research, allowing for the prediction of biological activity based on molecular descriptors and computational models researchgate.netljmu.ac.uk. QSAR studies have been applied to natural bioactive cyclopeptides, including astin-C, as part of the research efforts to understand and develop these compounds as potential drug candidates researchgate.net.
While specific detailed QSAR models for this compound (PubChem CID 177855) were not extensively detailed in the provided search results, the general approach of using QSAR for cyclic peptides is established researchgate.net. In silico methods, such as molecular docking, are utilized to simulate the interactions between a compound's molecular structure and its biological target at a dynamic level, which helps in verifying binding status and understanding the mechanism of action nih.gov. This is particularly relevant for compounds like this compound that bind to specific proteins like STING nih.govnih.govresearchgate.net. Computational chemical evidence is also employed in conjunction with experimental techniques like X-ray analysis and NMR to study the three-dimensional structure and conformational properties of cyclic astin analogues, which is crucial for understanding their SAR researchgate.net. The development of in silico classification schemes based on chemical structure criteria and mechanistic domains further supports the application of computational methods in predicting biological effects ljmu.ac.uk.
Molecular and Cellular Mechanisms of Asterin Action
Identification and Characterization of Asterin's Direct Molecular Targets
Studies have identified specific molecular targets with which compounds referred to as this compound interact. One such target is tubulin, a fundamental protein component of the cytoskeleton essential for various cellular processes, including cell division. This compound has been reported to inhibit the polymerization of tubulin. truemeds.in
Another significant direct target, particularly for the cyclopeptide form known as Astin C, is the Stimulator of Interferon Genes (STING) protein. frontiersin.org, researchgate.net, researchgate.net, nih.gov, probechem.com STING plays a crucial role in the innate immune response by sensing cytosolic DNA.
Receptor Binding and Ligand-Target Interactions
The interaction between the cyclopeptide this compound (Astin C) and STING involves direct binding. frontiersin.org, researchgate.net, researchgate.net, nih.gov, probechem.com Investigations indicate that Astin C binds to the C-terminal binding domain (CBD) or activation pocket of the STING protein. researchgate.net, nih.gov, probechem.com This binding has been shown to be competitive with the binding of cyclic dinucleotides (CDNs) at the same site on STING. researchgate.net, researchgate.net
Quantitative assessments of this interaction have provided insights into the binding affinity. A dissociation constant (Kd) of 53 nM has been reported for the binding of Astin C to the STING Ligand Binding Domain (LBD). frontiersin.org Another study reported a Kd of 2.37 µM for binding to the STING C-terminal binding domain (CTD-H232). probechem.com
For the saponin (B1150181) form of this compound, the observed inhibition of tubulin polymerization suggests a direct interaction with the tubulin protein. truemeds.in While the precise binding sites or detailed molecular interactions were not extensively described in the provided context, the functional outcome points to tubulin as a direct target.
Enzyme Inhibition or Activation by this compound
While some primary targets of this compound may be structural proteins or signaling adaptors, its actions lead to the modulation of various enzyme activities within cellular pathways. The inhibition of tubulin polymerization by the saponin form of this compound directly impacts the enzymatic activity associated with microtubule dynamics. truemeds.in
Through its interaction with STING, the cyclopeptide this compound (Astin C) indirectly inhibits the activity of downstream kinases in the cGAS-STING pathway, specifically TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). medchemexpress.com, medchemexpress.com, frontiersin.org, researchgate.net, researchgate.net, nih.gov, probechem.com By blocking STING activation, Astin C prevents the phosphorylation of IRF3, a key step in the pathway's signaling cascade. medchemexpress.com, researchgate.net, nih.gov, probechem.com
Furthermore, this compound has been reported to influence signaling pathways involving various enzymes, such as those in the MAPK, Akt, NF-κB, and PI3K cascades. truemeds.in, wikipedia.org, easychem.org, apollopharmacy.in, nih.gov The modulation of these pathways implies an impact on the activity of associated kinases and other enzymes, although the direct enzymatic targets of this compound within these pathways require further detailed investigation. The NLRP3 inflammasome pathway, which involves enzymatic steps like caspase-1 activation, is also reported to be influenced by this compound. wikipedia.org
This compound-Mediated Modulation of Cellular Signaling Pathways
This compound exerts its biological effects by modulating several crucial cellular signaling pathways. A prominent pathway influenced by the cyclopeptide form (Astin C) is the cGAS-STING pathway, which is central to the innate immune response and involved in sensing cytosolic DNA. medchemexpress.com, medchemexpress.com, frontiersin.org, researchgate.net, researchgate.net, nih.gov, probechem.com
Compounds referred to as this compound, including potentially both saponin and cyclopeptide forms, have been linked to the modulation of the MAPK, Akt/PI3K, and NF-κB signaling pathways. truemeds.in, wikipedia.org, easychem.org, apollopharmacy.in, nih.gov These pathways are involved in a wide range of cellular processes, including proliferation, survival, inflammation, and immune responses. The NLRP3 inflammasome pathway, which plays a role in inflammatory processes, is also reported to be influenced by this compound. wikipedia.org
Regulation of the cGAS-STING Pathway
The cyclopeptide this compound, Astin C, is a specific inhibitor of the cGAS-STING signaling cascade. medchemexpress.com, medchemexpress.com, probechem.com Its mechanism of action involves interfering with the activation of STING and preventing the recruitment of key downstream signaling molecules, such as IRF3, to the STING signalosome. medchemexpress.com, researchgate.net, probechem.com This disruption in signalosome assembly and activation leads to a reduction in the phosphorylation of TBK1 and IRF3, ultimately suppressing the production of type I interferons, such as IFN-β. medchemexpress.com, medchemexpress.com, frontiersin.org, researchgate.net, researchgate.net, nih.gov, probechem.com
Research findings demonstrate a dose-dependent inhibitory effect of Astin C on intracellular DNA-induced Ifnb expression. probechem.com Reported half maximal inhibitory concentration (IC50) values for this effect include 3.42 µM in mouse embryonic fibroblasts (MEFs) and 10.83 µM in IMR-90 cells (human fetal lung fibroblasts). probechem.com Inhibition of IFNβ production in various cell lines has also been observed with IC50 values ranging from 3 to 8 µM. frontiersin.org
Table 1: Binding Affinity of Astin C to STING
| Target Interaction (Astin C) | Binding Parameter | Value | Reference |
| STING LBD | Kd | 53 nM | frontiersin.org |
| STING CTD-H232 | Kd | 2.37 µM | probechem.com |
Table 2: Inhibition of cGAS-STING Pathway Activity by Astin C
| Cellular Context | Assay | IC50 Value | Reference |
| Various cell lines | Inhibition of IFNβ production | 3-8 µM | frontiersin.org |
| Mouse embryonic fibroblasts (MEFs) | Intracellular DNA-induced Ifnb expression | 3.42 µM | probechem.com |
| IMR-90 cells (human fetal lung fibroblasts) | Intracellular DNA-induced Ifnb expression | 10.83 µM | probechem.com |
Influence on Cell Cycle Regulatory Mechanisms
The saponin form of this compound has been shown to influence the mechanisms that regulate the cell cycle. truemeds.in Studies indicate that this compound can induce cell cycle arrest, specifically at the G2/M phase. truemeds.in This arrest is a critical checkpoint that prevents cells from dividing before they are ready.
The induction of G2/M phase arrest by this compound is associated with alterations in the expression levels of key proteins that govern cell cycle transitions. Research has reported a decrease in the expression of cyclin B1 and CDK1, as well as a decrease in Cdc25C. truemeds.in Cyclin B1 and CDK1 form a complex essential for entry into mitosis, while Cdc25C is a phosphatase that activates the CDK1-cyclin B1 complex. The observed changes in these regulatory proteins contribute to the blockage of cell cycle progression at the G2/M transition.
This compound-Induced Cellular Responses and Phenotypes
The molecular and cellular interactions and pathway modulations orchestrated by this compound culminate in various observable cellular responses and phenotypes. A consistent finding across different studies is the ability of this compound to inhibit cell proliferation in various cell types, including cancer cells. truemeds.in, nih.gov, medchemexpress.com
Induction of apoptosis, a process of programmed cell death, is another significant cellular response triggered by this compound. truemeds.in, nih.gov This contributes to its potential anti-cancer activity. The induction of cell cycle arrest, particularly at the G2/M phase as discussed earlier, is a phenotype that directly contributes to the inhibition of cell proliferation. truemeds.in
In the context of cancer, this compound has also been reported to inhibit cellular migration and invasion, processes crucial for tumor metastasis. nih.gov Furthermore, the induction of autophagy, a cellular process involving the degradation and recycling of cellular components, has been observed in response to this compound treatment. nih.gov Both the saponin and cyclopeptide forms of this compound have demonstrated anti-inflammatory activities, which are cellular responses mediated by their influence on inflammatory signaling pathways such as cGAS-STING, NF-κB, and MAPK. wikipedia.org, easychem.org, apollopharmacy.in, medchemexpress.com, researchgate.net Relief of spontaneous inflammation has been observed in a mouse model treated with Astin C. researchgate.net
Advanced in Vitro Biological Activities of Asterin
Antimicrobial Spectrum and Efficacy of Asterin
This compound has demonstrated efficacy against various bacterial strains in vitro, suggesting its potential in antimicrobial development. smolecule.com
Antibacterial Activity
Studies have shown that this compound possesses antibacterial properties. smolecule.com For instance, certain marine fungal tripeptide derivatives, referred to as asterripeptides A-C, which share a connection to "this compound" in some contexts, have shown weak antimicrobial activity against Staphylococcus aureus growth, inhibiting it by varying percentages at a concentration of 100 µM. nih.gov Specifically, asterripeptide A inhibited growth by 57.33%, asterripeptide B by 49.79%, and asterripeptide C by 35.3% at this concentration. nih.gov At a lower concentration of 25 µM, compound 3 (asterripeptide C) inhibited S. aureus growth by 13.56%. nih.gov
Antifungal Activity
Information directly linking "this compound" (the cyclopeptide or chlorinated derivative) to specific in vitro antifungal activity in the search results is limited. However, some sources discuss the antifungal activity of compounds from Asteraceae family plants or marine fungi, which are sources of this compound or related compounds. smolecule.comresearchgate.netui.ac.id For example, extracts from Centaurea raphanina ssp. mixta (Asteraceae) showed in vitro antifungal activity, with cnicin (B190897) being identified as an active compound against various fungi. researchgate.net Additionally, studies on other plant extracts have evaluated in vitro antifungal activity against species like Candida albicans and Aspergillus niger. ui.ac.idijpbs.net
Antitumor/Anticancer Activity in Diverse Cell Lines
This compound has been reported to exhibit antitumor activity and inhibit cancer cell proliferation in vitro in diverse cell lines. smolecule.commedchemexpress.commedchemexpress.cnmedchemexpress.com It is being explored as a lead compound for drug development targeting cancer. smolecule.com Astin C (this compound) has shown anti-cancer activities and can be used in the research of cancers. medchemexpress.commedchemexpress.cn
Inhibition of Cancer Cell Proliferation
This compound has been reported to inhibit cancer cell proliferation in vitro. smolecule.comnih.govendonews.com Its mechanism may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. smolecule.com Astin C (this compound) is a cyclic pentapeptide with anticancer activity. medchemexpress.com Studies on other compounds have also investigated the inhibition of cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and colon cancer (HT29) cells, showing concentration-dependent inhibitory effects. nih.govnih.gov For example, extracts from Asparagus stipularis, which contain this compound, have shown cell growth inhibition against breast cancer cell lines. dntb.gov.ua Another study on azatetracyclic derivatives demonstrated varying degrees of growth inhibition against 60 different human tumor cell lines, including leukemia, lung, colon, brain, ovary, breast, and prostate cancer cells, with some compounds showing good to moderate anticancer activity in the micromolar range. mdpi.com
Interactive Table: In Vitro Cancer Cell Growth Inhibition by this compound (Based on available data, specific IC50 values for this compound/Astin C across diverse cell lines were not extensively detailed in the search results, but general activity and mechanisms were reported).
| Compound Name | Cell Line(s) Studied | Observed Effect | Potential Mechanism(s) |
| This compound (Astin C) | Diverse cancer cell lines | Inhibition of cell proliferation, Antitumor activity | Modulation of apoptosis and cell cycle regulation, Inhibition of cGAS-STING signaling pathway |
| Asterripeptides A-C (related to this compound) | Staphylococcus aureus (used in context of cytoprotective activity on keratinocytes) | Inhibited growth | |
| This compound (in Asparagus stipularis extract) | Breast cancer cell lines | Cell growth inhibition |
Anti-inflammatory and Immunomodulatory Potentials of this compound
Astin C (this compound) has anti-inflammatory and immunomodulatory activities. medchemexpress.comeasychem.orgdntb.gov.ua It can specifically inhibit the cGAS-STING signaling pathway, blocking the recruitment of IRF3 to the STING signalosome, and thus inhibiting the innate inflammatory response. medchemexpress.commedchemexpress.cn This suggests its potential use in the research of autoimmune diseases and cancers. medchemexpress.commedchemexpress.cn In vitro studies have shown that Astin C (10 μM; 6 h) significantly inhibits the expression of Ifnb mRNA induced by cGAS or STING in HEK293 cells. medchemexpress.com It also significantly impairs the interactions between STING and IRF3, as well as between STING and SCAP, and inhibits the aggregation of SCAP and IRF3 in HEK293T cells and MEFs. medchemexpress.com Other research on plant extracts has also explored in vitro anti-inflammatory activity by inhibiting heat-induced albumin denaturation and red blood cell membrane stabilization. academicjournals.orgispub.com Immunomodulatory effects of other compounds have been assessed by examining their effect on cytokine and mediator production in LPS-stimulated macrophages. nih.gov
Interactive Table: In Vitro Anti-inflammatory and Immunomodulatory Effects of this compound (Astin C)
| Compound Name | In Vitro Model/Cell Line | Observed Effect | Mechanism |
| Astin C (this compound) | HEK293 cells, HEK293T cells, MEFs | Inhibits Ifnb mRNA expression induced by cGAS or STING, Impairs STING-IRF3 and STING-SCAP interactions, Inhibits SCAP and IRF3 aggregation | Specific inhibition of the cGAS-STING signaling pathway |
Antioxidant and Free Radical Scavenging Properties of this compound
Some compounds referred to as "this compound" or found in sources of this compound have demonstrated antioxidant and free radical scavenging properties in vitro. nih.govendonews.comnih.gov For example, Chrysanthemin, also known as this compound (cyanidin 3-glucoside, PubChem CID 197081), is an anthocyanin that offers enhanced antioxidant properties. wikipedia.orgeasychem.orgresearchgate.net Studies on astaxanthin (B1665798), a different compound but also a carotenoid with antioxidant abilities, have shown potent antioxidant activities against DPPH and ABTS radicals and the prevention of β-carotene bleaching and quenching of singlet oxygen in in vitro assays. nih.gov The antioxidant activity was dose-dependent. nih.gov Another study on polysaccharides from the starfish Asterina pectinifera also indicated a certain scavenging capacity on hydroxyl, DPPH, and superoxide (B77818) anion radicals in vitro, which was enhanced with increasing concentration. ifoodmm.cn
Interactive Table: In Vitro Antioxidant and Free Radical Scavenging Activities (Note: Data primarily available for related compounds or different forms of "this compound")
| Compound Name | In Vitro Assay | Observed Effect | IC50 / Other Metrics |
| Chrysanthemin (this compound - Cyanidin 3-glucoside) | Enhanced antioxidant properties | ||
| Astaxanthin (for comparison) | DPPH radical scavenging | Potent activity | EC50 17.5 ± 3.6 μg/mL |
| Astaxanthin (for comparison) | ABTS radical scavenging | Potent activity | EC50 7.7 ± 0.6 μg/mL |
| Astaxanthin (for comparison) | β-carotene bleaching | Prevented bleaching | EC50 15.1 ± 1.9 μg/mL |
| Astaxanthin (for comparison) | Singlet oxygen quenching | Quenching activity | EC50 9.2 ± 0.5 μg/mL |
| Polysaccharides from Asterina pectinifera | Hydroxyl radical scavenging | Scavenging capacity | IC50 59.56 mg/mL (raw), 44.96 mg/mL (refined) |
| Polysaccharides from Asterina pectinifera | DPPH radical scavenging | Scavenging capacity | IC50 27.29 mg/mL (raw), 13.97 mg/mL (refined) |
| Polysaccharides from Asterina pectinifera | Superoxide anion scavenging | Scavenging capacity | IC50 31.36 mg/mL (raw), 30.51 mg/mL (refined) |
Advanced Methodologies for Isolation and Purification of Asterin
Chromatographic Techniques for High-Purity Asterin Isolation.
Chromatography is a cornerstone of natural product purification, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. A wide range of chromatographic methods are applicable for the fractionation and purification of natural products, with the selection often depending on the purity level of the extract and the desired outcome for the isolated compounds. frontiersin.org
Preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used separation and purification method capable of yielding compounds with high purity. mdpi.com HPLC systems equipped with advanced stationary phases and detection technologies facilitate the rapid separation and quantification of complex mixtures, aiding the purification of target compounds from crude extracts or reaction mixtures. jocpr.com
Flash chromatography, also recognized as low or medium pressure liquid chromatography, is frequently employed in organic synthesis and medicinal chemistry for purifying compounds. phenomenex.blogphenomenex.com It is considered a faster variant of column chromatography designed for efficient separations. microbiozindia.com Flash chromatography is primarily a purification tool, operating at pressures typically between 50 and 200 psi, in contrast to HPLC which operates at much higher pressures. phenomenex.blog This technique is also finding use in the purification of natural products. phenomenex.blog When used in conjunction, flash chromatography can serve as a pre-purification step for large sample quantities, while preparative HPLC is utilized to achieve the final high purity. buchi.com
In studies involving the root of Aster tataricus, HPLC has been utilized for the simultaneous separation and determination of various compounds, including astins/asterinins. Separations were achieved using C18 columns with different particle sizes for qualitative and quantitative analysis. nih.gov
Countercurrent Chromatography and Other Advanced Separations.
Countercurrent Chromatography (CCC), including techniques like High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), is a liquid chromatographic method that uniquely employs a liquid stationary phase held in place by centrifugal forces, with an immiscible liquid mobile phase pumped through it. mdpi.combiopharminternational.com This technique eliminates the need for a solid support, allowing for dynamic interaction between the phases. mdpi.com CCC is suitable for large-scale (preparative) separation or purification of high-value compounds. mdpi.com The partitioning of solutes between the two immiscible phases governs the purification process. biopharminternational.com
While specific detailed applications of CCC solely for this compound (as Cyanidin 3-O-glucoside or the peptide) were not extensively detailed in the search results, CCC is a recognized method for separating natural products and phenolic compounds. mdpi.comresearchgate.net For instance, HSCCC has been applied to the isolation and purification of other natural pigments like astaxanthin (B1665798) from microalgae. nih.gov
Other advanced separation techniques applicable in natural product isolation workflows include Medium Pressure Liquid Chromatography (MPLC) and Supercritical Fluid Chromatography (SFC). mdpi.comjocpr.com MPLC is a preparative column chromatography technique that uses pressure to allow for smaller particle sizes in the stationary phase, increasing versatility. mdpi.com SFC utilizes supercritical fluids as the mobile phase and is gaining popularity for purifying pharmaceutical compounds, offering advantages like faster analysis times and reduced solvent consumption. jocpr.com Ion exchange chromatography has also been employed in the purification of compounds like asterine 330 from biological sources. google.com
Modern Extraction Technologies from Biological Matrices.
The initial step in isolating natural compounds from biological matrices involves extraction, which aims to selectively dissolve the target compounds from the raw material. Traditional methods often involve solvent extraction using solvents of varying polarities. frontiersin.org For compounds like astins from Aster tataricus, extraction methods have included using methanol (B129727)/acetone, water, ethyl acetate, or l-butanol from plant tissue or fungal cultures. pnas.org Extraction of asterine 330 from red alga has been performed using 20% methanol in water. google.com Natural extraction of this compound from fungal sources can involve solvents such as methanol or ethanol. smolecule.com
Modern extraction technologies aim to improve efficiency, selectivity, and reduce solvent consumption. While not specifically detailed for this compound in all search results, general techniques for extracting compounds from biological matrices include liquid-liquid extraction, solid phase extraction (SPE), and protein precipitation. amazonaws.comnih.gov SPE, for example, allows for analyte purification on a solid adsorbent and is widely adopted for pretreating complex matrices like blood, plasma, serum, and urine. amazonaws.com Enzyme-assisted extraction is another method used for extracting bioactive substances, such as anthocyanins (like Cyanidin 3-O-glucoside), from plant cell matrices. researchgate.net
Purity Assessment and Characterization of Isolated this compound.
Following isolation and purification, assessing the purity and characterizing the chemical structure of this compound is crucial. Chromatographic methods, particularly analytical HPLC, are fundamental for purity assessment, allowing for the determination of the percentage of the target compound in the isolated sample. buchi.comnih.govextrasynthese.com For example, astaxanthin purified by column chromatography has been shown to be 100% pure by HPLC analysis. nih.gov Purity can also be assessed by techniques like Thin Layer Chromatography (TLC), where a single spot indicates a high degree of purity. mdpi.com
Structural characterization is typically performed using a combination of spectroscopic techniques. Physicochemical properties and spectral analysis, including UV-Visible spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), are essential for identifying the isolated compound and confirming its structure. google.comresearchgate.net HPLC coupled with mass spectrometry (HPLC-MS or HPLC-ESI-MS/MS) is a powerful tool for both identification and quantitative analysis of compounds in complex mixtures, including astins/asterinins from Aster tataricus. nih.govpnas.orgnih.gov Gas Chromatography/Mass Spectrometry (GC/MS) can also be used for the identification of purified compounds by comparing spectra with libraries. hilarispublisher.com
For asterine 330, detection and characterization have been performed by HPLC with a UV-visible detector, identifying peaks by co-chromatography based on spectra and retention times compared to standards. google.com
Research Gaps and Future Directions in Asterin Studies
Elucidation of Comprehensive Asterin Metabolomics and Pharmacodynamics in Research Models.
A critical gap in this compound research is the limited understanding of its comprehensive metabolomics and pharmacodynamics in relevant research models. Metabolomics, the study of the complete set of small-molecule metabolites within a biological sample, and pharmacodynamics, the study of a drug's effects on an organism and the mechanisms of action, are fundamental to characterizing the biological activity and fate of a compound.
Current research has indicated that astins, including this compound, exhibit antitumor and immunosuppressive activities and interact with targets such as STING chem960.com. However, a detailed understanding of how this compound is absorbed, distributed, metabolized, and excreted (ADME) in various biological systems is largely uncharacterized. Comprehensive metabolomic studies are needed to identify the metabolic pathways this compound undergoes, the resulting metabolites, and their potential biological activities or toxicities. Challenges in general metabolomics research, such as the need for standardized experimental protocols, robust data integration strategies, and advanced bioinformatic tools, also apply to this compound studies scienceopen.comuni-sopron.hu. Addressing these challenges is crucial for accurate comparative analysis and interpretation of metabolomic data related to this compound.
Furthermore, while some pharmacodynamic effects like antitumor activity have been observed for the astin class, the precise concentration-effect relationships, the full spectrum of molecular targets, and the downstream signaling pathways modulated by this compound require in-depth investigation in various research models (e.g., cell lines, animal models). Pharmacodynamic modeling, which examines the relationship between drug concentration and effect, utilizing approaches like Emax or ligand-binding models, could be valuable in quantifying this compound's effects and understanding its interaction with targets. However, the application of such detailed pharmacodynamic modeling specifically to this compound in research models is an area requiring significant future effort.
Filling these gaps through comprehensive 'omics' approaches (including metabolomics and potentially proteomics and transcriptomics in response to this compound treatment) and rigorous pharmacodynamic studies will provide a clearer picture of this compound's biological fate and actions, essential for advancing its research.
Discovery of Novel this compound-Related Compounds and Their Biological Relevance.
The Aster tataricus plant is known to contain a variety of astins, which are macrocyclic peptides. The discovery that these astins are produced by the fungal endophyte Cyanodermella asteris associated with the plant opens avenues for the discovery of novel this compound-related compounds chem960.com. Research has shown that a higher diversity of astin variants can be found in the host plant compared to axenic fungal cultures, including variants like astin A that were not detected in cultures chem960.com. This suggests that the symbiotic relationship between the fungus and the plant may influence the production of novel or modified astin structures.
Future research should focus on:
Systematic isolation and structural characterization of additional astin variants from both Aster tataricus and its associated endophyte C. asteris under varying conditions.
Investigating the biosynthetic pathways in C. asteris and potentially in the plant to understand how different astin structures are generated and how their production might be modulated.
Evaluating the biological relevance of newly discovered astin-related compounds. Given the reported antitumor and immunosuppressive activities of known astins, novel variants may possess similar or even enhanced pharmacological properties chem960.com. Structure-activity relationship studies comparing the biological effects of different astin variants are needed to identify compounds with optimal activity profiles.
The discovery and characterization of novel this compound-related compounds could expand the repertoire of potential lead compounds for academic research and therapeutic development, building upon the known activities of the astin class.
Optimization of Biotechnological Production for Academic Research.
The identification of Cyanodermella asteris as the producer of astins is a significant breakthrough for enabling sustainable biotechnological production, independent of harvesting the Aster tataricus plant chem960.com. However, optimizing this biotechnological production for academic research purposes presents several challenges and opportunities.
While C. asteris has shown stable astin production compared to some other endophytes, optimizing fermentation conditions is crucial to improve yield and potentially influence the production of specific astin variants chem960.com. Future directions in this area include:
Exploring different cultivation strategies (e.g., submerged fermentation, solid-state fermentation) to identify the most efficient methods for astin production by C. asteris.
Investigating methods to induce the production of specific astin variants that are found in the plant but not readily produced in axenic fungal cultures, potentially by mimicking aspects of the plant-fungus interaction or through elicitation strategies.
Applying genetic engineering techniques to C. asteris to enhance the activity of enzymes involved in the astin biosynthetic pathway or to modify the pathway to favor the production of desired astin variants.
Developing efficient and scalable downstream processing methods for the extraction and purification of individual astins from fungal cultures to obtain research-grade material.
Optimization efforts, potentially guided by approaches used for other natural products like astaxanthin (B1665798) production optimization using statistical methods or artificial neural networks, can significantly improve the availability of this compound and its related compounds for detailed academic investigation.
Advanced Computational and Systems Biology Approaches for this compound Research.
Advanced computational and systems biology approaches can play a vital role in accelerating this compound research by providing tools for data integration, modeling, and prediction. These approaches are essential for making sense of complex biological data and gaining a holistic understanding of biological systems.
Future directions utilizing computational and systems biology in this compound studies include:
Target Identification and Validation: Employing computational methods such as molecular docking, molecular dynamics simulations, and network analysis to predict potential protein targets of this compound and other astins beyond those already known (like STING). This can be followed by experimental validation of predicted interactions.
Biosynthetic Pathway Analysis: Using bioinformatics tools to analyze the astin biosynthetic gene cluster identified in C. asteris chem960.com. This can help in understanding the functions of the genes involved, predicting the structures of potential intermediate or related compounds, and guiding genetic engineering efforts for pathway manipulation.
'Omics' Data Integration: Integrating various types of 'omics' data (genomics, transcriptomics, proteomics, metabolomics) from C. asteris cultures or Aster tataricus plants under different conditions to build systems-level models of astin production and regulation. This can reveal key factors influencing yield and variant production.
Pharmacokinetic and Pharmacodynamic Modeling: Developing sophisticated computational models to simulate and predict the ADME properties and pharmacodynamic effects of this compound in different research models. These models can help optimize experimental design and interpret complex biological responses.
Virtual Screening and Analog Design: Utilizing computational tools for virtual screening of large compound databases to identify molecules with structural similarity to this compound or predicted to interact with the same targets. Furthermore, computational approaches can be used to design novel astin analogs with potentially improved properties.
Q & A
Q. How should researchers address ethical and methodological challenges in clinical trials involving this compound?
- Answer: Obtain informed consent for linked biomarker/digital trace data. Use adaptive trial designs to minimize risks while maximizing data utility. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
